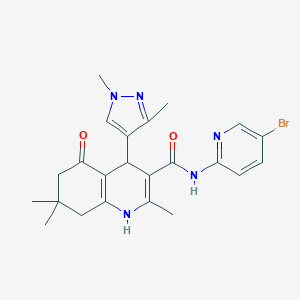![molecular formula C25H23N3O4S B451716 2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide](/img/structure/B451716.png)
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a synthetic organic compound with the molecular formula C25H23N3O4S and a molecular weight of 461.53282 g/mol . This compound is characterized by its complex structure, which includes a quinoline core, an isopropoxyphenyl group, and an aminosulfonylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a simpler structure and different biological activities.
Quinolinecarboxylic acids: These compounds share the quinoline core but differ in their substituents, leading to varied chemical and biological properties.
Sulfonamide derivatives: These compounds have similar aminosulfonyl groups but differ in their overall structure and applications.
Propriétés
Formule moléculaire |
C25H23N3O4S |
|---|---|
Poids moléculaire |
461.5g/mol |
Nom IUPAC |
2-(4-propan-2-yloxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-16(2)32-19-11-7-17(8-12-19)24-15-22(21-5-3-4-6-23(21)28-24)25(29)27-18-9-13-20(14-10-18)33(26,30)31/h3-16H,1-2H3,(H,27,29)(H2,26,30,31) |
Clé InChI |
DGRWKWMBSFPHQG-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B451636.png)

![Isopropyl 4-(2,5-dimethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451642.png)
![N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B451643.png)
![Methyl 6-methyl-2-({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451646.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-iodobenzamide](/img/structure/B451649.png)
![methyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B451651.png)
![4-chlorophenyl 3-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]benzyl ether](/img/structure/B451652.png)
![2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451653.png)

![1-amino-N-(2,5-dimethylphenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B451655.png)
![3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451656.png)
